2-Hydrazino-3,5,7-trimethylquinoline hydrochloride
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Overview
Description
2-Hydrazino-3,5,7-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3,5,7-trimethylquinoline hydrochloride typically involves the reaction of 3,5,7-trimethylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3,5,7-trimethylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Compounds with substituted hydrazino groups.
Scientific Research Applications
2-Hydrazino-3,5,7-trimethylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-3,5,7-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The compound can also interact with enzymes and receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride
- 2-Hydrazino-3,5,6-trimethylquinoline hydrochloride
Uniqueness
2-Hydrazino-3,5,7-trimethylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1172344-11-4 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(3,5,7-trimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-4-8(2)10-6-9(3)12(15-13)14-11(10)5-7;/h4-6H,13H2,1-3H3,(H,14,15);1H |
InChI Key |
MUDMJINIEICULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)NN)C)C.Cl |
Origin of Product |
United States |
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